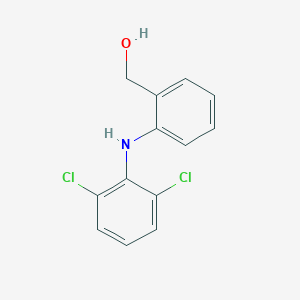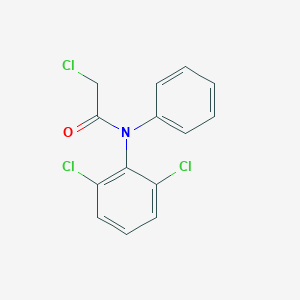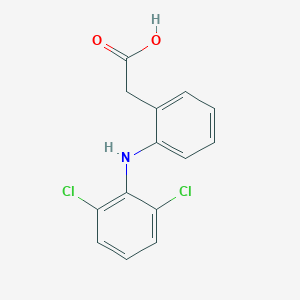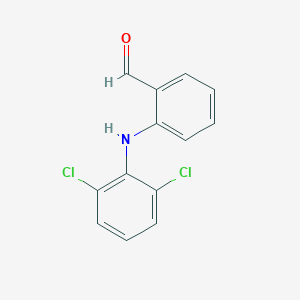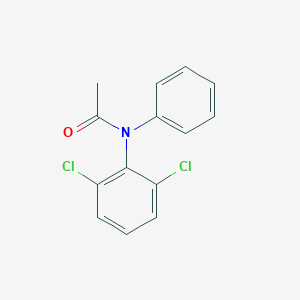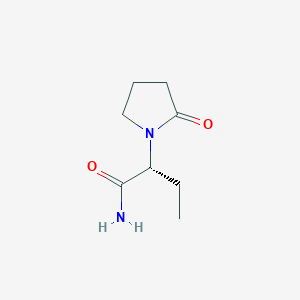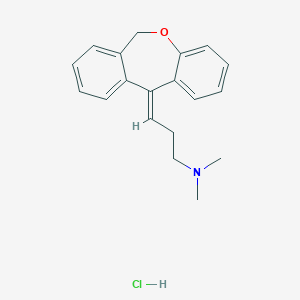
西多昔平盐酸盐
描述
Cidoxepin hydrochloride, also known as cis-doxepin or (Z)-doxepin, is a tricyclic antidepressant developed in the 1960s. It is the cis or (Z) stereoisomer of doxepin, a mixture of (E) and (Z) isomers used commercially in a ratio of approximately 85:15 with cidoxepin as a relatively minor constituent. Cidoxepin has similar activity to doxepin, acting as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It is thought to have more antidepressant activity than trans-doxepin and has been reinvestigated for its potential as an antihistamine for treating chronic urticaria .
科学研究应用
Cidoxepin hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter reuptake and receptor antagonism.
Medicine: Explored for its potential in treating chronic urticaria, allergic rhinitis, atopic dermatitis, and contact dermatitis.
Industry: Utilized in the development of new antihistamines and antidepressants.
作用机制
Target of Action
Cidoxepin hydrochloride, also known as Cidoxepin HCl, primarily targets the Histamine H1 receptor and the Serotonin transporter (SERT) . The Histamine H1 receptor is involved in inflammatory responses, regulating physiological function in the gut, and acting as a neurotransmitter in the central nervous system . The Serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .
Mode of Action
Cidoxepin HCl acts as an antagonist of the Histamine H1 receptor and an inhibitor of the Serotonin transporter . By blocking the H1 receptor, Cidoxepin HCl can reduce inflammation and allergic reactions .
Biochemical Pathways
It is known to be involved in theneuroactive ligand-receptor interaction , synaptic vesicle cycle , serotonergic synapse , and inflammatory mediator regulation of TRP channels pathways . These pathways are crucial for neurotransmission, synaptic plasticity, mood regulation, and inflammatory responses .
Pharmacokinetics
Its stereoisomer, doxepin, has a bioavailability of 13–45% (mean 29%), is 76% protein-bound, and is metabolized in the liver by cyp2d6 and cyp2c19 . The elimination half-life of Doxepin is 8–24 hours (mean 17 hours), and it is excreted via the kidneys (~50%) and feces (minor) . These properties may impact the bioavailability and therapeutic window of Cidoxepin HCl.
Result of Action
The molecular and cellular effects of Cidoxepin HCl’s action are primarily related to its ability to increase serotonin levels and block histamine receptors. This can result in reduced inflammation, alleviation of allergic reactions, and potential mood enhancement . It’s worth noting that Cidoxepin HCl has been under development as an antihistamine for the treatment of chronic urticaria (hives) .
Action Environment
The action, efficacy, and stability of Cidoxepin HCl can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual genetic variations, such as polymorphisms in the CYP2D6 and CYP2C19 genes, can influence the metabolism of Cidoxepin HCl, potentially affecting its efficacy and side effect profile
生化分析
Biochemical Properties
Cidoxepin hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a serotonin-norepinephrine reuptake inhibitor, which means it inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This interaction primarily involves the serotonin transporter (SERT) and the norepinephrine transporter (NET). Additionally, Cidoxepin hydrochloride acts as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites, and as an anticholinergic, inhibiting the action of acetylcholine at muscarinic receptors .
Cellular Effects
Cidoxepin hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the reuptake of serotonin and norepinephrine, Cidoxepin hydrochloride enhances neurotransmission, which can lead to changes in mood and behavior. It also affects histamine and acetylcholine signaling, which can impact inflammatory responses and cognitive functions. The anticholinergic activity of Cidoxepin hydrochloride can lead to side effects such as dry mouth, constipation, and blurred vision .
Molecular Mechanism
The molecular mechanism of action of Cidoxepin hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a serotonin-norepinephrine reuptake inhibitor, Cidoxepin hydrochloride binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters into presynaptic neurons. This increases the availability of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, Cidoxepin hydrochloride acts as an H1 receptor antagonist, binding to histamine H1 receptors and blocking the action of histamine. Its anticholinergic activity involves binding to muscarinic receptors and inhibiting the action of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cidoxepin hydrochloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the central anticholinergic activity of Cidoxepin hydrochloride is three-fold greater than that of its trans isomer, indicating a significant impact on cellular processes over time. Long-term exposure to Cidoxepin hydrochloride can lead to changes in neurotransmitter levels, receptor sensitivity, and gene expression, which can affect cellular function and behavior .
Dosage Effects in Animal Models
The effects of Cidoxepin hydrochloride vary with different dosages in animal models. At therapeutic doses, it has been shown to effectively inhibit the reuptake of serotonin and norepinephrine, leading to antidepressant and anxiolytic effects. At higher doses, Cidoxepin hydrochloride can cause toxic or adverse effects, such as increased risk of seizures, cardiac arrhythmias, and anticholinergic side effects. Threshold effects have been observed, where the therapeutic benefits are maximized at certain dosages, while higher dosages lead to increased toxicity .
Metabolic Pathways
Cidoxepin hydrochloride is involved in various metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP2C19, into its active metabolites, such as desmethyldoxepin. These metabolites can further interact with neurotransmitter transporters and receptors, contributing to the overall pharmacological effects of the compound. The metabolic pathways of Cidoxepin hydrochloride also involve glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Cidoxepin hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters such as the serotonin transporter (SERT) and norepinephrine transporter (NET) play a crucial role in the cellular uptake and distribution of Cidoxepin hydrochloride. Additionally, binding proteins in the plasma can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of Cidoxepin hydrochloride can affect its activity and function. It is primarily localized in the synaptic cleft, where it inhibits the reuptake of serotonin and norepinephrine. Additionally, Cidoxepin hydrochloride can be found in other cellular compartments, such as the cytoplasm and nucleus, where it may interact with various receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of Cidoxepin hydrochloride to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cidoxepin hydrochloride involves the preparation of the cis isomer of doxepin. The process typically includes the following steps:
Formation of the dibenzoxepin ring system: This involves the cyclization of appropriate precursors to form the dibenzoxepin structure.
Introduction of the dimethylamino group: The dimethylamino group is introduced through a series of reactions, including alkylation and amination.
Isomerization: The mixture of (E) and (Z) isomers is separated to isolate the cis isomer, cidoxepin.
Hydrochloride formation: The final step involves converting cidoxepin to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of cidoxepin hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced separation techniques such as chromatography to isolate the desired isomer. Reaction conditions are carefully controlled to ensure the consistent production of high-quality cidoxepin hydrochloride.
化学反应分析
Types of Reactions
Cidoxepin hydrochloride undergoes various chemical reactions, including:
Oxidation: Cidoxepin can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert cidoxepin to its reduced forms, affecting its pharmacological properties.
Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or other functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of cidoxepin.
Reduction: Reduced forms of cidoxepin with altered pharmacological activity.
Substitution: Derivatives of cidoxepin with modified functional groups.
相似化合物的比较
Similar Compounds
Doxepin: A mixture of (E) and (Z) isomers, with cidoxepin as a minor constituent.
Amitriptyline: Another tricyclic antidepressant with similar reuptake inhibition properties.
Imipramine: A tricyclic antidepressant used for depression and anxiety.
Uniqueness
Cidoxepin hydrochloride is unique due to its higher antidepressant activity compared to trans-doxepin and its potent antihistamine effects. Its specific isomeric form provides distinct pharmacological advantages, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-CULRIWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25127-31-5, 1229-29-4 | |
| Record name | Cidoxepin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin Hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxepin Hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxepin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIDOXEPIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
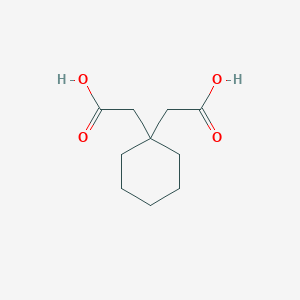

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
